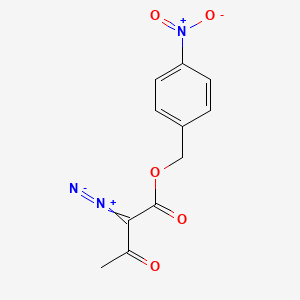

4-Nitrobenzyl 2-diazoacetoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)methyl 2-diazo-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O5/c1-7(15)10(13-12)11(16)19-6-8-2-4-9(5-3-8)14(17)18/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKGSEIAAGMGPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=[N+]=[N-])C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Nitrobenzyl 2-diazoacetoacetate synthesis from 4-nitrobenzyl alcohol

An In-depth Technical Guide to the Synthesis of 4-Nitrobenzyl 2-diazoacetoacetate from 4-Nitrobenzyl Alcohol

Authored by a Senior Application Scientist

Abstract

This compound (PNB-DAA) is a pivotal intermediate in pharmaceutical synthesis, most notably in the production of carbapenem antibiotics such as imipenem and panipenem.[1] Its unique structure, featuring a photolabile p-nitrobenzyl protecting group and a reactive diazo functionality, makes it a versatile building block for complex molecular architectures.[2][3] This guide provides a comprehensive, technically-grounded overview of a robust and scalable two-step synthesis of PNB-DAA commencing from 4-nitrobenzyl alcohol. The narrative emphasizes the mechanistic rationale behind procedural choices, detailed experimental protocols, and critical safety considerations essential for handling the energetic intermediates and reagents involved.

Strategic Overview of the Synthesis

The transformation of 4-nitrobenzyl alcohol into this compound is most efficiently achieved through a two-step sequence. This strategy avoids the handling of unstable diazoacetoacetic acid by first preparing the stable β-keto ester intermediate, 4-nitrobenzyl acetoacetate, which is subsequently converted to the target diazo compound.

Step 1: Transesterification. 4-nitrobenzyl alcohol is reacted with a simple acetoacetate ester, such as methyl acetoacetate, to form 4-nitrobenzyl acetoacetate.

Step 2: Diazo Transfer. The active methylene group of the β-keto ester intermediate is subjected to a diazo transfer reaction using a sulfonyl azide to yield the final product.

This approach is favored for its operational simplicity, cost-effectiveness, and high overall yield, making it suitable for both laboratory and industrial-scale production.[1][4]

Caption: Overall synthetic workflow.

Part I: Synthesis of the Key Intermediate: 4-Nitrobenzyl Acetoacetate

The initial stage of the synthesis involves the formation of the p-nitrobenzyl ester of acetoacetic acid. This intermediate is a stable, crystalline solid that can be readily purified and stored before proceeding to the more hazardous diazo transfer step.[5][6]

Principle and Mechanistic Rationale

The core transformation is a transesterification reaction. In this equilibrium-controlled process, an alcohol (4-nitrobenzyl alcohol) displaces the alcohol moiety of an ester (methyl acetoacetate). To drive the reaction to completion, the equilibrium must be shifted towards the product side. This is typically achieved by removing the more volatile alcohol byproduct (methanol) from the reaction mixture via azeotropic distillation with a suitable solvent like toluene.[7]

The choice of catalyst is critical. While acid or base catalysis is possible, Lewis acids such as aluminum chloride (AlCl₃) have been shown to be effective for this specific transformation, as detailed in the patent literature.[7] The Lewis acid activates the carbonyl oxygen of the methyl acetoacetate, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by 4-nitrobenzyl alcohol.

Experimental Protocol: Transesterification

This protocol is adapted from methodologies described in patent literature for robust synthesis.[1][7]

-

Reactor Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, a magnetic stirrer, and a temperature probe. The entire setup should be under an inert atmosphere (e.g., Nitrogen).

-

Reagent Charging: To the flask, add 4-nitrobenzyl alcohol (1.0 eq.), methyl acetoacetate (1.2 eq.), and toluene (approx. 5-8 mL per gram of alcohol).

-

Catalyst Addition: While stirring, add the transesterification catalyst, such as AlCl₃ (0.05 eq.), to the mixture.

-

Azeotropic Reflux: Heat the reaction mixture to reflux (approx. 110-120°C). Methanol, generated during the reaction, will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC, observing the consumption of 4-nitrobenzyl alcohol. The reaction is typically complete within 4-6 hours.[7]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic phase sequentially with a dilute acid solution (e.g., 1M HCl) to remove the catalyst, followed by saturated sodium bicarbonate solution, and finally brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure. The resulting crude product, 4-nitrobenzyl acetoacetate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield a colorless to light yellow solid.[5]

Expected Data for 4-Nitrobenzyl Acetoacetate

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₅ | [6][8] |

| Molecular Weight | 237.21 g/mol | [6] |

| Appearance | Colorless to light yellow solid | [5] |

| Melting Point | ~72-76 °C | [5] |

| Typical Yield | >90% | [4][7] |

Part II: Synthesis of this compound

This final step introduces the diazo functionality, a versatile chemical handle that is central to the utility of the target molecule.[3][9] The reaction must be performed with stringent safety precautions due to the use of an azide reagent and the potentially explosive nature of the diazo product.[2][10]

Principle and Mechanistic Rationale

The reaction is a base-mediated diazo transfer onto an active methylene compound. The protons on the carbon situated between the two carbonyl groups of the β-keto ester (4-nitrobenzyl acetoacetate) are acidic (pKa ~11) and can be removed by a non-nucleophilic organic base, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to form a resonance-stabilized enolate.[11]

This enolate then acts as a nucleophile, attacking the terminal nitrogen atom of a diazo transfer reagent.[11] The most common and efficient reagent for this purpose is p-toluenesulfonyl azide (tosyl azide, TsN₃).[12] The resulting intermediate undergoes rearrangement and elimination to yield the α-diazo-β-keto ester and p-toluenesulfonamide as a byproduct.[11]

Caption: Simplified mechanism of diazo transfer.

Experimental Protocol: Diazo Transfer

This protocol is a generalized procedure based on established methods for diazo transfer to β-keto esters. All operations must be conducted in a well-ventilated fume hood behind a blast shield.[10][13]

-

Inert Atmosphere: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 4-nitrobenzyl acetoacetate (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Base Addition: Add triethylamine (1.1 eq.) dropwise to the solution, maintaining the temperature below 5°C.

-

Tosyl Azide Addition: Prepare a solution of p-toluenesulfonyl azide (1.05 eq.) in a minimal amount of acetonitrile. Caution: Tosyl azide is potentially explosive and should be handled with care, avoiding friction, shock, and heat. [14][15] Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: Allow the reaction to stir at 0-5°C for 2-4 hours, then let it warm slowly to room temperature and stir overnight. Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: Quench the reaction by adding cold water. Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane. Do not use chlorinated solvents if sodium azide was used as the diazotizing agent. [16][17]

-

Purification: Wash the combined organic layers with cold, dilute aqueous base (e.g., 5% NaOH) to remove the p-toluenesulfonamide byproduct, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (<30°C). The crude product, a yellow-to-orange solid, can be further purified by flash chromatography on silica gel or by careful low-temperature recrystallization.[2][10]

Expected Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉N₃O₅ | [2][18] |

| Molecular Weight | 263.21 g/mol | [18] |

| Appearance | Yellow to pale orange crystalline solid | [2][19] |

| Typical Yield | 81-96% (on similar substrates) | [3][9] |

| Storage | Store in a cool, dry, dark place away from heat and incompatible materials. | [2] |

Critical Safety Considerations

The synthesis and handling of diazo compounds and azides demand the highest level of safety awareness due to their inherent hazards.

Handling Azide Reagents (Tosyl Azide)

-

Explosive Hazard: Organic azides are energetic materials that can decompose explosively when subjected to heat, light, friction, or shock.[16][20] Tosyl azide, while one of the more common reagents, is heat and shock sensitive.[14][15]

-

Toxicity: The azide ion is highly toxic, with a toxicity profile similar to cyanide.[16] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

-

Incompatibilities: Never mix azides with strong acids, as this can form the highly toxic, volatile, and explosive hydrazoic acid.[13][21] Avoid all contact with heavy metals (e.g., copper, lead, mercury) as this can form extremely shock-sensitive heavy metal azides.[13][17] Do not use metal spatulas for transfer.[17][20]

Handling the Diazo Product

-

Toxicity and Instability: Diazo compounds are considered moderately toxic and can be unstable.[2] They may decompose upon exposure to elevated temperatures or strong light.[2] Low molecular weight diazo compounds are particularly hazardous.

-

Purification Precautions: Distillation of diazo compounds is extremely hazardous and should be avoided. Purification should be limited to chromatography, extraction, and low-temperature crystallization.[10][16] When performing crystallization, initiate it gently without vigorous scratching.[10]

-

General Precautions: Always work in a fume hood behind a blast shield.[13][20] Keep the scale of the reaction as small as is practical. Clearly label all containers and inform colleagues of the nature of the experiment.[13]

Conclusion

The described two-step synthesis provides a reliable and scalable pathway to this compound from 4-nitrobenzyl alcohol. The strategy hinges on the formation of a stable β-keto ester intermediate via transesterification, followed by a high-yielding diazo transfer reaction. Success in this synthesis is predicated not only on procedural accuracy but also on a profound respect for the associated hazards. By understanding the mechanistic principles and adhering strictly to safety protocols for handling energetic compounds, researchers can confidently and safely produce this valuable intermediate for applications in drug development and advanced organic synthesis.

References

-

Diazo transfer reactions of tosyl azide with carbocyclic β-keto esters - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

-

Stereoselective Bioreduction of α-diazo-β-keto Esters - MDPI. MDPI. Available at: [Link]

-

Synthesis of β‐keto esters via α‐diazo‐β‐hydroxy esters. - ResearchGate. ResearchGate. Available at: [Link]

-

Diazo transfer reactions of tosyl azide with carbocyclic β-keto esters: production and decomposition of ring-opened N-tosylcarbamoyl-substituted α-diazo esters - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

-

Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System - The Royal Society of Chemistry. Royal Society of Chemistry. Available at: [Link]

-

Diazo transfer to 1,3-dicarbonyl with tosyl azide - Chemistry Stack Exchange. Chemistry Stack Exchange. Available at: [Link]

-

Mini-scale Oxidation/Reduction in Organic Laboratory Course: 4-Nitrobenzaldehyde/ 4-Nitrobenzyl Alcohol. Journal of Chemical Education. Available at: [Link]

-

Oxidation of 4-nitrobenzyl alcohol (5a) (25 mM) to 4-nitrobenzaldehyde... - ResearchGate. ResearchGate. Available at: [Link]

-

Stereoselective Bioreduction of α-diazo-β-keto Esters - PubMed. PubMed. Available at: [Link]

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. University College Dublin. Available at: [Link]

-

Mini-scale oxidation/reduction in organic laboratory course: 4-nitrobenzaldehyde/4-nitrobenzyl alcohol - ProQuest. ProQuest. Available at: [Link]

-

Information on Azide Compounds - Stanford Environmental Health & Safety. Stanford University. Available at: [Link]

-

Azide Compounds - Environmental Health and Safety. The University of New Mexico. Available at: [Link]

-

Safe Handling of Azides - University of Pittsburgh. University of Pittsburgh. Available at: [Link]

-

Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide. Organic Chemistry Portal. Available at: [Link]

-

P-nitrobenzyl Acetoacetate - ChemBK. ChemBK. Available at: [Link]

-

ChemInform Abstract: Diazo Transfer Reactions of Tosyl Azide with Carbocyclic β-Keto Esters: Production and Decomposition of Ring-Opened N-Tosylcarbamoyl - ResearchGate. ResearchGate. Available at: [Link]

-

Mini-scale Oxidation/Reduction in Organic Laboratory Course: 4-Nitrobenzaldehyde/ 4-Nitrobenzyl Alcohol | Journal of Chemical Education - ACS Publications. ACS Publications. Available at: [Link]

-

Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. The University of New Mexico. Available at: [Link]

-

Taming tosyl azide: the development of a scalable continuous diazo transfer process - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

-

Knoevenagel condensation between different substituted benzaldehydes... - ResearchGate. ResearchGate. Available at: [Link]

-

The Knoevenagel Condensation - Organic Reactions. Organic Reactions. Available at: [Link]

- CN102643211A - Preparation method of p-Nitrobenzyl 2-diazoacetoacetate - Google Patents. Google Patents.

- CN101983958A - Preparation method of p-nitrobenzyl 2-diazoacetoacetate - Google Patents. Google Patents.

-

4-Nitrobenzyl acetoacetate - MySkinRecipes. MySkinRecipes. Available at: [Link]

-

Taming tosyl azide: the development of a scalable continuous diazo transfer process - CORA. University College Cork. Available at: [Link]

-

Condensation of 4-nitrobenzaldehyde, ethyl acetoacetate, and urea in... - ResearchGate. ResearchGate. Available at: [Link]

-

Reaction of 4-nitro acetophenone and 4-nitro benzaldehyde in the presence of the P4VP/Al2O3-SiO2(0.6) (in situ). … - ResearchGate. ResearchGate. Available at: [Link]

-

Acetic acid, p-nitrobenzyl ester - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

- Method for preparing 2-diazo-acetoacetic acid p-nitrobenzyl ester - Google Patents. Google Patents.

-

Convenient Synthesis of α-Diazoacetates from α-Bromoacetates and N,N'-Ditosylhydrazine - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

4-Nitrobenzyl Acetoacetate | C11H11NO5 | CID 2760918 - PubChem - NIH. PubChem. Available at: [Link]

- US2794836A - Process for producing nitroacetophenone compounds - Google Patents. Google Patents.

-

Acetic acid, diazo-, tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

Sources

- 1. CN107556212B - Method for preparing 2-diazo-acetoacetic acid p-nitrobenzyl ester - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Stereoselective Bioreduction of α-diazo-β-keto Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN101983958A - Preparation method of p-nitrobenzyl 2-diazoacetoacetate - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. 4-Nitrobenzyl acetoacetate [myskinrecipes.com]

- 7. CN102643211A - Preparation method of p-Nitrobenzyl 2-diazoacetoacetate - Google Patents [patents.google.com]

- 8. 4-Nitrobenzyl Acetoacetate | C11H11NO5 | CID 2760918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]

- 13. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 14. Taming tosyl azide: the development of a scalable continuous diazo transfer process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. DSpace [cora.ucc.ie]

- 16. ucd.ie [ucd.ie]

- 17. safety.pitt.edu [safety.pitt.edu]

- 18. This compound - Acanthus Research [acanthusresearch.com]

- 19. This compound | 82551-63-1 [chemicalbook.com]

- 20. safety.fsu.edu [safety.fsu.edu]

- 21. chemistry.unm.edu [chemistry.unm.edu]

physical and chemical properties of 4-Nitrobenzyl 2-diazoacetoacetate

An In-Depth Technical Guide to 4-Nitrobenzyl 2-diazoacetoacetate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical principles with practical applications, safety protocols, and analytical insights.

Introduction and Strategic Importance

This compound is a synthetic organic compound of significant interest in medicinal chemistry.[1] As a derivative of diazoacetoacetic acid and 4-nitrobenzyl alcohol, its molecular architecture, featuring a reactive diazo group, a ketone, and an ester, makes it a versatile building block.[1][2] Its primary claim to notability is its role as a critical intermediate in the synthesis of carbapenem antibiotics, particularly Imipenem, a broad-spectrum beta-lactam antibiotic developed by Merck in the mid-1970s.[3] The stability of this diazo compound is enhanced by electron delocalization, rendering it suitable for multi-step synthetic applications in controlled environments.[4]

This guide will elucidate the fundamental , its synthetic pathway, key applications, and the necessary protocols for safe handling and characterization.

Physicochemical Properties

The physical characteristics of a compound are foundational to its handling, storage, and application in experimental workflows. This compound is typically a solid at room temperature, with its color and solubility dictating the choice of solvents and purification methods.

| Property | Value | Source(s) |

| Appearance | Pale yellow to light yellow or orange crystalline solid.[1][2][3] | [1][2][3] |

| Molecular Formula | C₁₁H₉N₃O₅ | [2][3][5][6][7] |

| Molecular Weight | 263.21 g/mol | [3][5][7][] |

| IUPAC Name | (4-nitrophenyl)methyl 2-diazo-3-oxobutanoate | [5][] |

| CAS Number | 82551-63-1 | [3][6][9] |

| Solubility | Soluble in DMSO and Methanol.[3][9] Soluble in ethanol.[10] | [3][9][10] |

| Topological Polar Surface Area | 91.2 Ų | [5] |

Molecular Structure and Chemical Reactivity

The utility of this compound stems directly from its unique combination of functional groups, which dictates its reactivity profile.

Caption: Key functional groups of this compound.

-

Diazo Group (C=N₂): This is the most reactive center of the molecule. The diazo functionality is a well-known 1,3-dipole, making it highly valuable for cycloaddition reactions.[4][11] It is also a precursor for carbenes upon thermal or photochemical extrusion of nitrogen gas (N₂), a transformation central to many carbon-carbon bond-forming reactions. As with many diazo compounds, it should be handled with care due to potential instability, especially towards heat, light, and strong acids.[2]

-

4-Nitrobenzyl Ester: The p-nitrobenzyl group serves two primary purposes. First, it acts as a protecting group for the carboxylic acid. Second, the electron-withdrawing nature of the nitro group can influence the reactivity of the ester and other parts of the molecule.[2]

-

Acetoacetate Backbone: The β-keto-ester moiety provides additional synthetic handles for chemical modification and contributes to the overall electronic properties and stability of the diazo group.

The compound exhibits moderate thermal stability under standard conditions but may decompose when exposed to high temperatures or strong light sources.[1] Therefore, storage in a cool, dry, and dark environment is critical to maintain its integrity.[1]

Synthesis Pathway

This compound is produced synthetically and is not known to occur naturally.[1] The most common preparative route is the esterification of a diazoacetoacetic acid precursor with 4-nitrobenzyl alcohol.[1] An alternative approach involves a transesterification reaction. A patented method describes preparing the compound via a two-step process that can achieve a molar yield of 95% or more with purity exceeding 99.5%.[9][12]

Caption: Generalized two-step synthesis of this compound.

Representative Experimental Protocol (Conceptual)

This protocol is a conceptual representation based on established chemical principles for transesterification and diazo transfer reactions.

Step 1: Transesterification to form 4-Nitrobenzyl Acetoacetate

-

Charge a reaction vessel with 4-nitrobenzyl alcohol, an excess of ethyl acetoacetate (serving as both reactant and solvent, or with an inert solvent like toluene), and an acid catalyst (e.g., p-toluenesulfonic acid or aluminum trichloride).[1][13]

-

Heat the mixture to facilitate the reaction, typically between 80-125 °C.[13]

-

Continuously remove the ethanol byproduct to drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus if toluene is the solvent.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture. The intermediate, 4-Nitrobenzyl Acetoacetate, can be isolated or used directly in the next step after solvent removal.[13]

Step 2: Diazo Transfer Reaction

-

Dissolve the intermediate from Step 1 in a suitable solvent system, such as acetone and water.[13]

-

Add an acid-binding agent like sodium bicarbonate.

-

Introduce the diazo transfer reagents, such as sodium azide (NaN₃) and methanesulfonyl chloride (CH₃SO₂Cl), under controlled temperature conditions (e.g., 45-55 °C).[13]

-

Stir the reaction for 2-4 hours until completion, as monitored by TLC.

-

Upon completion, perform a workup to isolate the crude product. This typically involves extraction and washing.

-

Purify the crude this compound by recrystallization or column chromatography to achieve high purity (>99%).[12]

Core Applications in Drug Development

The primary application of this compound is as a pivotal intermediate in the synthesis of β-lactam antibiotics.

Caption: Role as a key intermediate in the synthesis of Imipenem.

-

Imipenem Synthesis: It serves as a precursor for constructing the carbapenem core structure.[3] The diazo group is strategically utilized to form key bonds within the bicyclic ring system characteristic of this class of antibiotics. Imipenem is highly resistant to the β-lactamase enzymes produced by many multidrug-resistant bacteria, making it a crucial therapeutic agent for treating severe infections.[3]

-

Heterocyclic Chemistry: Beyond its main application, the compound is a versatile reagent for synthesizing various heterocyclic compounds and alpha-diazo ketones, which are valuable scaffolds in medicinal chemistry.[1] Its ability to undergo cycloaddition reactions is particularly useful in this context.[2]

Safety, Handling, and Storage

Due to its chemical nature, particularly the presence of the diazo group, this compound requires careful handling.

-

General Handling: Always handle in a well-ventilated chemical fume hood.[14] Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][16] Avoid creating dust.[15]

-

Toxicological Profile: The compound is considered moderately toxic.[1] Direct contact may cause skin, eye, and respiratory system irritation.[1][15] Ingestion can lead to gastrointestinal distress.[1] While not classified as a carcinogen by IARC or EPA, diazo compounds as a class are handled with caution due to their potential for vigorous or spontaneous decomposition.[1][15]

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of heat or ignition.[1] Keep containers tightly sealed and store away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[1][14]

-

Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[15]

Conclusion

This compound is more than a mere chemical curiosity; it is a cornerstone intermediate in the production of life-saving antibiotics. Its synthesis, while requiring careful control, is efficient and high-yielding. The compound's reactivity, centered on its diazo group, provides a powerful tool for constructing complex molecular architectures relevant to drug discovery. A thorough understanding of its properties, synthesis, and handling protocols is essential for any scientist or researcher working in the fields of organic synthesis and pharmaceutical development.

References

-

This compound CAS 82551-63-1. (n.d.). Home Sunshine Pharma. [Link]

-

This compound | C11H9N3O5 | CID 53872938. (n.d.). PubChem. [Link]

-

Safety Data Sheet: 4-Nitrobenzoic acid. (n.d.). Carl ROTH. [Link]

-

4-nitrobenzyl Diazoacetoacetate. (n.d.). Tradeindia. [Link]

-

4-Nitrobenzyl 2-diazo-4-((2R,3S)-3-((R)-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxobutanoate. (n.d.). Pharmaffiliates. [Link]

-

Convenient Synthesis of α-Diazoacetates from α-Bromoacetates and N,N'-Ditosylhydrazine. (n.d.). Organic Syntheses Procedure. [Link]

- Preparation method of p-Nitrobenzyl 2-diazoacetoacetate. (2012).

-

Diazo Compounds: Versatile Tools for Chemical Biology. (n.d.). PMC - NIH. [Link]

-

Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019, November 28). ACS Publications. [Link]

-

Diazo Compounds: Versatile Tools for Chemical Biology. (2016, October 14). Raines Lab. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 82551-63-1: this compound [cymitquimica.com]

- 3. This compound CAS 82551-63-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. raineslab.com [raineslab.com]

- 5. This compound | C11H9N3O5 | CID 53872938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Acanthus Research [acanthusresearch.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 9. 82551-63-1 | CAS DataBase [m.chemicalbook.com]

- 10. 4-nitrobenzyl Diazoacetoacetate at Best Price in Dera Bassi, Punjab | G.g.chemicals & Pharmaceuticals Pvt. Ltd. [tradeindia.com]

- 11. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | 82551-63-1 [chemicalbook.com]

- 13. CN102643211A - Preparation method of p-Nitrobenzyl 2-diazoacetoacetate - Google Patents [patents.google.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. capotchem.cn [capotchem.cn]

- 16. carlroth.com [carlroth.com]

4-Nitrobenzyl 2-diazoacetoacetate CAS number and molecular weight

An In-Depth Technical Guide to 4-Nitrobenzyl 2-diazoacetoacetate

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a critical intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, applications, and safety protocols, grounded in authoritative scientific data.

Introduction: A Keystone Synthetic Intermediate

This compound is a stabilized diazo compound of significant interest, primarily recognized for its role as a pivotal precursor in the synthesis of carbapenem antibiotics, such as imipenem.[1][2] Its unique structure, featuring both a diazo functional group and a photolabile 4-nitrobenzyl ester, imparts a versatile reactivity profile that is exploited in complex molecular architecture.[3] At room temperature, it typically presents as a yellow to pale orange crystalline solid.[3][4]

This guide offers a comprehensive exploration of this reagent, from its fundamental chemical properties and synthesis to its practical applications and essential safety considerations.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its effective use in research and development.

Chemical Structure

The molecular structure of this compound is key to its reactivity. The electron-withdrawing nature of the adjacent acetyl and 4-nitrobenzyl ester groups stabilizes the diazo functionality, rendering it safer to handle than simple diazoalkanes while preserving its synthetic utility.[5][6]

Caption: Chemical structure of this compound.

Data Summary

The key identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 82551-63-1 | [1][4][7][8] |

| Molecular Formula | C₁₁H₉N₃O₅ | [3][4][7][9] |

| Molecular Weight | 263.21 g/mol | [1][4][9][] |

| IUPAC Name | (4-nitrophenyl)methyl 2-diazo-3-oxobutanoate | [9] |

| Appearance | Pale yellow to light yellow or orange solid/crystalline powder | [1][3][4][11] |

| Synonyms | p-Nitrobenzyl 2-diazoacetoacetate, 4-Nitrobenzyl 2-diazo-3-oxobutanoate, PNB-diazoacetoacetate | [3][7][12] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [1][12] |

Synthesis Methodologies: A Practical Approach

The preparation of this compound is well-documented, with several routes developed to optimize yield, purity, and industrial scalability. A prevalent and efficient method involves a two-step process starting from 4-nitrobenzyl alcohol.[13] This approach offers high yields (≥95%) and excellent purity (≥99.5%).[11][12][13]

Synthesis Workflow

Sources

- 1. This compound CAS 82551-63-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. CN107556212B - Method for preparing 2-diazo-acetoacetic acid p-nitrobenzyl ester - Google Patents [patents.google.com]

- 3. CAS 82551-63-1: this compound [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. raineslab.com [raineslab.com]

- 7. This compound - Acanthus Research [acanthusresearch.com]

- 8. 82551-63-1 | CAS DataBase [m.chemicalbook.com]

- 9. This compound | C11H9N3O5 | CID 53872938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 82551-63-1 [chemicalbook.com]

- 12. This compound | 82551-63-1 [amp.chemicalbook.com]

- 13. CN101983958A - Preparation method of p-nitrobenzyl 2-diazoacetoacetate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 4-Nitrobenzyl 2-diazoacetoacetate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitrobenzyl 2-diazoacetoacetate, a key intermediate in pharmaceutical and chemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the compound's solubility in a range of common organic solvents. The guide elucidates the physicochemical principles governing its solubility, presents qualitative solubility data inferred from synthetic and purification methodologies, and provides detailed, step-by-step protocols for quantitative solubility determination using gravimetric, UV-Vis spectroscopic, and High-Performance Liquid Chromatography (HPLC) methods.

Introduction: Understanding this compound

This compound is a diazo compound featuring ester and nitro functional groups, which impart specific chemical reactivity and physical properties.[2] It typically presents as a yellow to pale orange crystalline solid.[1] The presence of the nitro group enhances the electrophilicity of the molecule, while the diazo group is crucial for its role in various chemical transformations, including cycloaddition reactions.[2] Given its application as a reagent in the synthesis of complex molecules, understanding its solubility is paramount for reaction design, optimization of reaction conditions, and the development of purification strategies.[1][3]

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. Key features of this compound that dictate its solubility profile include:

-

Polarity: The molecule possesses both polar (nitro, ester, and diazo groups) and nonpolar (benzyl ring) regions. The topological polar surface area (TPSA) of the closely related 4-Nitrobenzyl acetoacetate is 89.2 Ų, suggesting significant polarity.[4]

-

Hydrogen Bonding: The molecule has five hydrogen bond acceptor sites (the oxygen atoms of the nitro and ester groups) but no hydrogen bond donors.[4][5] This asymmetry in hydrogen bonding capability influences its interaction with protic and aprotic solvents.

-

Molecular Weight: The molecular weight of this compound is 263.21 g/mol .[5]

Solubility Profile of this compound

Direct, quantitative solubility data for this compound is not extensively available in the public domain. However, by examining solvents used in its synthesis and purification, a qualitative solubility profile can be inferred.

| Solvent Class | Solvent | Inferred Solubility | Rationale/Source |

| Polar Aprotic | Acetone | Soluble | Used as a solvent in the diazotization step of its synthesis.[6] |

| Ethyl Acetate | Likely Soluble | Structurally similar to other esters in which the compound is likely soluble. | |

| Dimethylformamide (DMF) | Likely Soluble | A highly polar aprotic solvent, often used for dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A highly polar aprotic solvent, known for its excellent solvating power for a wide variety of organic molecules. | |

| Polar Protic | Ethanol | Soluble | Explicitly stated as soluble in a commercial product description. Also used in recrystallization mixtures.[7] |

| Methanol | Likely Soluble | Similar to ethanol, it is a polar protic solvent that should effectively solvate the polar groups of the molecule. | |

| Isopropanol | Likely Soluble | As a polar protic solvent, it is expected to exhibit similar solvating properties to ethanol and methanol. | |

| Nonpolar Aprotic | Dichloromethane (DCM) | Soluble | Used as an inert solvent during the esterification step of its synthesis.[1] |

| Chloroform | Likely Soluble | Similar in polarity and structure to dichloromethane. | |

| Toluene | Soluble | Employed as a solvent in its synthesis and for recrystallization.[1][6][8] | |

| Hexane | Likely Insoluble | The high polarity of the compound makes it unlikely to be soluble in a nonpolar solvent like hexane. | |

| Diethyl Ether | Sparingly Soluble to Insoluble | While having some polarity, its hydrogen bonding capabilities are limited, which may restrict the dissolution of the highly polar solute. |

Scientific Rationale for Observed Solubility

The principle of "like dissolves like" is the cornerstone for understanding the solubility of this compound.

The presence of the highly polar nitro group, the ester functionality, and the diazo group contributes significantly to the molecule's overall polarity. This explains its observed solubility in polar aprotic solvents like acetone and dichloromethane, and polar protic solvents such as ethanol.[1][6] These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions.

The aromatic ring provides a nonpolar character to the molecule, allowing for some interaction with less polar solvents like toluene through π-π stacking and van der Waals forces. The use of toluene in its synthesis and purification supports this.[1][6][8]

The lack of hydrogen bond donors on the this compound molecule means it cannot donate a hydrogen bond to a solvent. However, its multiple hydrogen bond acceptor sites can interact with protic solvents like ethanol, which can donate a hydrogen bond. This interaction contributes to its solubility in such solvents.

Conversely, the compound's high polarity makes it poorly soluble in nonpolar solvents like hexane. The energy required to overcome the strong intermolecular forces between the polar solute molecules is not compensated by the weak van der Waals interactions with nonpolar solvent molecules.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods are recommended.

Workflow for Solubility Determination

The general workflow for determining the solubility of this compound is depicted below.

Caption: General workflow for determining the solubility of a solid compound.

Gravimetric Method

This method provides a direct measurement of solubility by determining the mass of the dissolved solid in a known volume of the saturated solution.[9][10]

Methodology:

-

Prepare a saturated solution of this compound in the desired solvent as described in the general workflow.

-

Carefully pipette a precise volume (e.g., 10 mL) of the clear, saturated supernatant into a pre-weighed, dry evaporating dish.

-

Gently evaporate the solvent under a stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is removed, dry the evaporating dish containing the solid residue in a vacuum oven at a temperature below the compound's decomposition point until a constant weight is achieved.

-

Calculate the solubility in g/L or mg/mL by dividing the mass of the residue by the initial volume of the supernatant taken.

UV-Vis Spectrophotometry Method

This indirect method is suitable for compounds that absorb light in the UV-Vis spectrum and relies on the Beer-Lambert law.[11][12]

Caption: Workflow for solubility determination by UV-Vis Spectroscopy.

Methodology:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance from 200-800 nm to find the λmax.

-

Prepare a Calibration Curve: Create a series of standard solutions of the compound at different known concentrations. Measure the absorbance of each standard at the λmax and plot absorbance versus concentration.

-

Analyze the Saturated Solution: Prepare a saturated solution and separate the supernatant as previously described. Dilute the supernatant with the solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

-

Calculate Solubility: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Multiply this concentration by the dilution factor to obtain the solubility of the compound in that solvent.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and sensitive method for determining solubility, especially for complex mixtures or when high precision is required.[13][14][15]

Methodology:

-

Develop an HPLC Method: Establish an HPLC method (including column, mobile phase, flow rate, and detection wavelength) that can effectively separate and quantify this compound.

-

Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Create a calibration curve by plotting the peak area against the concentration.

-

Analyze the Saturated Solution: Prepare a saturated solution and filter the supernatant through a syringe filter compatible with the solvent and HPLC mobile phase.

-

Calculate Solubility: Inject the filtered supernatant into the HPLC system. Determine the concentration of the compound by comparing its peak area to the calibration curve.

Conclusion

References

-

Solubility of Things. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzyl Acetoacetate. Retrieved from [Link]

- Google Patents. (n.d.). CN102643211A - Preparation method of p-Nitrobenzyl 2-diazoacetoacetate.

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

ResearchGate. (n.d.). Parameters of HPLC system used in solubility experiments for concentration measurement. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Recrystallization 2. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

- Google Patents. (n.d.). CN101983958A - Preparation method of p-nitrobenzyl 2-diazoacetoacetate.

-

ChemTalk. (n.d.). Solubility Rules & Chart. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

Angelo State University. (n.d.). The Solubility Rules. Retrieved from [Link]

-

xaktly.com. (n.d.). The Solubility Rules. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. Retrieved from [Link]

-

YouTube. (2010). General Solubility Guidelines. Retrieved from [Link]

-

YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]

-

Hans-Gerd Janssen. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-diazo-acetoacetic acid p-nitrobenzyl ester.

Sources

- 1. Page loading... [guidechem.com]

- 2. CAS 82551-63-1: this compound [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-Nitrobenzyl Acetoacetate | C11H11NO5 | CID 2760918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C11H9N3O5 | CID 53872938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102643211A - Preparation method of p-Nitrobenzyl 2-diazoacetoacetate - Google Patents [patents.google.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. CN101983958A - Preparation method of p-nitrobenzyl 2-diazoacetoacetate - Google Patents [patents.google.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmaguru.co [pharmaguru.co]

- 14. improvedpharma.com [improvedpharma.com]

- 15. researchgate.net [researchgate.net]

spectroscopic data (NMR, IR) of 4-Nitrobenzyl 2-diazoacetoacetate

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Nitrobenzyl 2-diazoacetoacetate

Abstract

This compound (PNB-DAA), CAS 82551-63-1, is a critical intermediate in synthetic organic chemistry, most notably in the production of carbapenem antibiotics such as imipenem.[1] Its unique structure, incorporating a diazo group, a β-ketoester system, and a nitroaromatic moiety, makes it a versatile yet hazardous reagent.[2] Precise characterization of this compound is paramount to ensure purity, stability, and safety in its application. This guide provides a comprehensive analysis of the spectroscopic data (IR and NMR) for PNB-DAA, contextualized with a detailed synthesis protocol and essential safety procedures. The interpretations are grounded in data from close structural analogs, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction: Significance and Challenges

This compound serves as a precursor to vital pharmaceutical compounds. The 4-nitrobenzyl group functions as a readily cleavable protecting group, while the diazoacetoacetate moiety is a versatile handle for introducing complex molecular architectures, often via carbene-mediated reactions.[3][4]

However, the presence of both a diazo and a nitro group classifies PNB-DAA as an energetic material. Diazo compounds are known for their potential thermal instability and explosive nature, necessitating careful handling and rigorous characterization to avoid hazardous decomposition.[5][6] This guide emphasizes a safety-first approach, integrating procedural controls with analytical validation.

Synthesis and Purification Protocol

The synthesis of PNB-DAA is typically achieved through a two-step process involving transesterification followed by diazotization. This method offers high yield and purity.[7][8][9]

Experimental Protocol: Two-Step Synthesis

Step 1: Transesterification to form 4-Nitrobenzyl Acetoacetate

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 4-nitrobenzyl alcohol (1.0 eq) and methyl acetoacetate (1.2 eq) in toluene (approx. 3-4 mL per gram of alcohol).

-

Catalysis: Add a catalytic amount of aluminum chloride (AlCl₃, ~0.05 eq). The use of a Lewis acid catalyst is crucial for efficient ester exchange.

-

Reaction: Heat the mixture to reflux (approx. 110-120°C). The progress of the reaction is monitored by collecting the methanol byproduct in the Dean-Stark trap. The reaction typically proceeds to completion within 4-6 hours.

-

Work-up: Upon completion, the reaction mixture containing the intermediate, 4-nitrobenzyl acetoacetate, is cooled to room temperature and used directly in the next step without isolation.[9]

Step 2: Diazotization to form this compound

-

Setup: In a separate flask, prepare a solution of sodium azide (NaN₃, 1.5 eq) and sodium bicarbonate (NaHCO₃, 0.5 eq) in a mixture of acetone and water (1:1 v/v).[9]

-

Diazo Transfer: Cool the aqueous solution to 0-5°C in an ice bath. To this, slowly add methanesulfonyl chloride (MsCl, 1.2 eq).

-

Reaction: The toluene solution of 4-nitrobenzyl acetoacetate from Step 1 is then added dropwise to the freshly prepared diazo-transfer reagent solution, maintaining the temperature between 0-10°C. Vigorous stirring is essential. The reaction is typically complete within 2-4 hours.

-

Isolation & Purification: The product precipitates from the reaction mixture as a pale yellow solid.[8] The solid is collected by vacuum filtration, washed with cold water, and then with a cold 1:1 mixture of ether/hexane to remove unreacted starting material. The product can be further purified by recrystallization from a toluene/heptane mixture.[8]

Causality Behind Experimental Choices:

-

Toluene as Solvent: Toluene serves as both the reaction solvent and an azeotropic agent to remove the methanol byproduct in Step 1, driving the equilibrium towards the product.

-

Methanesulfonyl Chloride/Sodium Azide: This combination generates methanesulfonyl azide in situ, a common and effective diazo-transfer reagent.

-

Low-Temperature Control: The diazotization reaction is highly exothermic. Maintaining a low temperature is critical to prevent uncontrolled decomposition of the diazo product and ensure safety.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of PNB-DAA.

Safety and Handling of PNB-DAA

PNB-DAA is an energetic compound and must be handled with extreme caution.

-

Thermal Sensitivity: Avoid exposure to high temperatures, sparks, and sources of ignition. Diazo compounds can decompose exothermically, with onset temperatures for similar molecules ranging from 75 to 160°C.

-

Light Sensitivity: Store the compound in an amber vial, protected from light, to prevent photochemical decomposition.

-

Shock Sensitivity: Avoid grinding, scraping, or subjecting the neat compound to mechanical shock.

-

Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood, preferably behind a blast shield.

-

Disposal: Traces of diazo compounds should be quenched by careful addition to a solution of acetic acid in a suitable solvent.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a primary tool for confirming the presence of key functional groups in the PNB-DAA molecule. The spectrum is characterized by strong absorptions from the diazo, carbonyl, and nitro groups. The following table presents the expected absorption bands based on data from close structural analogs like ethyl diazoacetate and various nitro-containing esters.

Table 1: Predicted IR Absorption Bands for PNB-DAA

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference Analog Data Source |

| ~ 2140 - 2150 | Strong | C=N=N Asymmetric Stretch (Diazo Group) | [5] |

| ~ 1720 - 1725 | Strong | C=O Stretch (Ester Carbonyl) | [5] |

| ~ 1655 - 1660 | Strong | C=O Stretch (Ketone Carbonyl) | [5] |

| ~ 1520 - 1530 | Strong | N-O Asymmetric Stretch (Nitro Group) | [10] |

| ~ 1340 - 1350 | Strong | N-O Symmetric Stretch (Nitro Group) | [10] |

| ~ 3100, 3050 | Medium | Aromatic C-H Stretch | General Reference |

| ~ 1600, 1450 | Medium | Aromatic C=C Bending | General Reference |

| ~ 1200 - 1300 | Strong | C-O Stretch (Ester) | [10] |

Interpretation of the IR Spectrum: The most diagnostic peak is the strong, sharp absorption around 2140 cm⁻¹ , which is highly characteristic of the diazo functional group. The presence of two distinct, strong carbonyl peaks (~1722 cm⁻¹ for the ester and ~1658 cm⁻¹ for the ketone) confirms the β-ketoester backbone. Finally, two strong bands around 1525 cm⁻¹ and 1345 cm⁻¹ are definitive evidence for the nitro group. The combination of these four peaks provides a unique fingerprint for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, allowing for unambiguous structure confirmation and purity assessment.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be clean and well-resolved. The electron-withdrawing nature of the 4-nitro group significantly influences the chemical shifts of the aromatic protons. The data below is predicted based on spectra of benzyl diazoacetoacetate and benzyl 4-nitrobenzoate.[5][11]

Table 2: Predicted ¹H NMR Data for PNB-DAA (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.25 | Doublet (d) | 2H | Aromatic (H-a) |

| ~ 7.55 | Doublet (d) | 2H | Aromatic (H-b) |

| ~ 5.40 | Singlet (s) | 2H | Benzylic CH₂ (H-c) |

| ~ 2.50 | Singlet (s) | 3H | Acetyl CH₃ (H-d) |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region: The para-substituted nitrobenzyl group gives rise to a classic A₂B₂ system. The two protons ortho to the electron-withdrawing nitro group (H-a) are deshielded and appear as a doublet downfield around 8.25 ppm. The two protons meta to the nitro group (H-b) are less deshielded and appear as a doublet further upfield around 7.55 ppm.

-

Benzylic Protons (H-c): The two protons of the benzylic methylene group are chemically equivalent and appear as a sharp singlet around 5.40 ppm.

-

Acetyl Protons (H-d): The three protons of the acetyl methyl group are also equivalent and appear as a distinct singlet upfield around 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, providing information on all carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data for PNB-DAA (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 190.0 | Ketone C=O |

| ~ 161.0 | Ester C=O |

| ~ 148.0 | C-NO₂ |

| ~ 142.0 | Aromatic C-ipso |

| ~ 128.5 | Aromatic CH |

| ~ 124.0 | Aromatic CH |

| ~ 67.0 | Benzylic CH₂ |

| ~ 55.0 | Diazo C=N=N |

| ~ 28.0 | Acetyl CH₃ |

Interpretation of the ¹³C NMR Spectrum: The two carbonyl carbons are the most downfield signals. The carbon attached to the nitro group (C-NO₂) is also significantly deshielded. The benzylic carbon appears around 67 ppm, while the unique carbon of the diazo group is expected in the 50-60 ppm range. The acetyl methyl carbon gives a characteristic signal in the upfield region (~28 ppm).

Spectroscopic Correlation Diagram

Caption: Correlation of PNB-DAA structure with its ¹H NMR signals.

Conclusion

The structural integrity and purity of this compound are reliably confirmed through a combination of IR and NMR spectroscopy. The IR spectrum provides definitive evidence of the key diazo, carbonyl, and nitro functional groups. ¹H and ¹³C NMR spectroscopy allows for the complete assignment of the molecular framework and serves as an excellent tool for assessing sample purity. By understanding these spectroscopic signatures in the context of a robust synthesis protocol and stringent safety measures, researchers can confidently and safely utilize this valuable chemical intermediate in the advancement of pharmaceutical development.

References

-

Meyer, K. G., Ferreira, E. M., & Stoltz, B. M. (n.d.). Diazoacetoacetic acid Supporting Information. Caltech. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H bond activation. Retrieved from [Link]

- Moody, C. J., & Taylor, R. J. (1989). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development.

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-diazo-acetoacetic acid p-nitrobenzyl ester.

- Google Patents. (n.d.). Method for preparing 2-diazo-acetoacetic acid p-nitrobenzyl ester.

-

NIST. (n.d.). Ethyl diazoacetate. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethyl diazoacetate. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of p-nitrobenzyl 2-diazoacetoacetate.

- Google Patents. (n.d.). Preparation method of p-Nitrobenzyl 2-diazoacetoacetate.

- Google Patents. (n.d.). Method for preparing 2-diazo-acetoacetic acid p-nitrobenzyl ester.

- Google Patents. (n.d.). Preparation method of p-Nitrobenzyl 2-diazoacetoacetate.

- Google Patents. (n.d.). Preparation method of p-Nitrobenzyl 2-diazoacetoacetate.

- Google Patents. (n.d.). Method for preparing 2-diazo-acetoacetic acid p-nitrobenzyl ester.

Sources

- 1. 4-Nitrobenzyl alcohol(619-73-8) 13C NMR [m.chemicalbook.com]

- 2. CAS 82551-63-1: this compound [cymitquimica.com]

- 3. rsc.org [rsc.org]

- 4. Page loading... [guidechem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. This compound | 82551-63-1 [chemicalbook.com]

- 8. CN101983958A - Preparation method of p-nitrobenzyl 2-diazoacetoacetate - Google Patents [patents.google.com]

- 9. CN102643211A - Preparation method of p-Nitrobenzyl 2-diazoacetoacetate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to 4-Nitrobenzyl 2-diazoacetoacetate: Synthesis, Mechanism, and Application in Carbapenem Synthesis

Introduction: A Cornerstone in Antibiotic Synthesis

4-Nitrobenzyl 2-diazoacetoacetate is a pivotal, yet often behind-the-scenes, molecule in the landscape of pharmaceutical chemistry. This crystalline solid, typically appearing as a pale yellow to orange powder, has carved out a critical niche as a key intermediate in the industrial synthesis of carbapenem antibiotics.[1][2] These antibiotics represent a class of last-resort treatments for severe bacterial infections, making the reliable and efficient synthesis of their core structures a matter of significant importance in global health.

This technical guide provides an in-depth exploration of this compound for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the causality behind its synthesis, its mechanistic role in the formation of the carbapenem nucleus, and the practical considerations for its handling and use. We will examine its historical development, detail its synthesis with field-proven insights, and illuminate its reactivity through mechanistic diagrams, providing a comprehensive resource for those working at the forefront of antibiotic development.

Historical Context and Development

While a singular, seminal publication detailing its initial discovery remains elusive, the emergence of this compound is intrinsically linked to the intensive research into carbapenem antibiotics that began in the latter half of the 20th century.[1] Its development was driven by the need for a stable, yet reactive, precursor for constructing the bicyclic core of these life-saving drugs. The p-nitrobenzyl (PNB) group was strategically chosen as a protecting group for the carboxylic acid functionality, a decision rooted in its robustness under various reaction conditions and its susceptibility to cleavage under specific, mild conditions, primarily catalytic hydrogenation. This allows for the unmasking of the carboxylic acid at a late stage in the synthesis, a crucial step for the final drug's biological activity.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₁H₉N₃O₅.[3] Its structure features a diazo group, a ketone, and an ester, all of which contribute to its unique reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉N₃O₅ | [3] |

| Molecular Weight | 263.21 g/mol | [] |

| Appearance | Pale yellow to light yellow solid | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| Stability | Moderate thermal stability; may decompose upon exposure to elevated temperatures or strong light. | [1] |

While specific, publicly available NMR and IR spectra for this compound are not readily found in peer-reviewed literature, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

-

¹H NMR: Expected signals would include a singlet for the methyl protons, a singlet for the benzylic protons of the p-nitrobenzyl group, and doublets for the aromatic protons, showing the characteristic para-substitution pattern.

-

¹³C NMR: Key resonances would be expected for the carbonyl carbons of the ketone and ester, the carbon bearing the diazo group, the benzylic carbon, and the aromatic carbons.

-

IR Spectroscopy: Characteristic absorption bands would be anticipated for the diazo group (around 2100 cm⁻¹), the ester carbonyl (around 1735-1750 cm⁻¹), the ketone carbonyl (around 1680 cm⁻¹), and the nitro group (strong asymmetric and symmetric stretches around 1520 and 1340 cm⁻¹).[5]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a synthesis of information from various patented industrial methods.[2][6]

Experimental Workflow

Caption: A generalized workflow for the two-step synthesis of this compound.

Detailed Protocol

Step 1: Synthesis of 4-Nitrobenzyl acetoacetate

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-nitrobenzyl alcohol (1 equivalent), ethyl acetoacetate (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in toluene.

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-nitrobenzyl acetoacetate.

Step 2: Synthesis of this compound

-

Dissolve 4-nitrobenzyl acetoacetate (1 equivalent) in acetonitrile in a round-bottom flask.

-

Add triethylamine (1.3 equivalents) to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of tosyl azide (1.1 equivalents) in acetonitrile.

-

Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a 5% aqueous potassium hydroxide solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can often be used in the next step without further purification, or it can be purified by chromatography if necessary.

Causality Behind Experimental Choices:

-

p-Toluenesulfonic acid: A strong acid catalyst is necessary to promote the esterification reaction between the alcohol and the β-keto ester.

-

Dean-Stark apparatus: This is crucial for removing water from the reaction mixture, which drives the equilibrium towards the formation of the ester product.

-

Tosyl azide: This is a common and effective diazo transfer reagent. The reaction proceeds via a base-catalyzed mechanism where the enolate of the acetoacetate attacks the azide.

-

Triethylamine: A non-nucleophilic organic base is used to generate the enolate of the 4-nitrobenzyl acetoacetate, which is necessary for the reaction with tosyl azide.

Role and Mechanism in Carbapenem Synthesis

The primary and most significant application of this compound is as a precursor to the carbapenem core. The diazo group is strategically installed to facilitate an intramolecular C-H insertion reaction, which forms the five-membered ring of the bicyclic carbapenem structure. This reaction is typically catalyzed by a rhodium(II) complex.

Mechanistic Pathway

Caption: The key steps in the rhodium-catalyzed synthesis of the carbapenem core from this compound.

The mechanism proceeds as follows:

-

Carbene Formation: The rhodium(II) catalyst reacts with this compound to form a rhodium carbene intermediate, with the concomitant loss of nitrogen gas.[7][8]

-

Intramolecular C-H Insertion: The highly reactive carbene then undergoes an intramolecular C-H insertion reaction. This involves the insertion of the carbene into a C-H bond on the adjacent carbon, leading to the formation of the five-membered ring fused to the β-lactam core.[7] This step is often highly stereoselective, which is critical for the biological activity of the final antibiotic.

-

Deprotection and Further Functionalization: Following the formation of the carbapenam ring system, the p-nitrobenzyl protecting group is typically removed by catalytic hydrogenation. Further chemical modifications are then carried out to install the desired side chains, leading to the final carbapenem drug.

The use of the p-nitrobenzyl group is advantageous because its removal by hydrogenation is a clean and efficient reaction that is compatible with the sensitive β-lactam core.

Safety and Handling

As with all diazo compounds, this compound should be handled with caution due to its potential for instability and vigorous decomposition, especially when heated or exposed to light.[1][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and dark place, away from heat, light, and incompatible materials such as strong acids, bases, and reducing agents.[1]

-

First Aid:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. In all cases of exposure, consult a physician.

-

While there is no conclusive evidence of carcinogenicity, the chemical, physical, and toxicological properties have not been thoroughly investigated, and it should be handled as a moderately toxic substance.[1]

Conclusion

This compound stands as a testament to the ingenuity of synthetic organic chemistry in addressing critical challenges in medicine. Its design and application exemplify the principles of protecting group strategy and the power of transition metal catalysis in the construction of complex molecular architectures. For researchers and professionals in drug development, a thorough understanding of this key intermediate—from its synthesis and handling to its intricate role in forming the carbapenem core—is essential for the continued innovation and production of these vital antibiotics. This guide has aimed to provide that comprehensive understanding, grounding practical protocols and mechanistic insights in the principles of scientific integrity and expertise.

References

-

Supporting Information for "Regio- and Stereoselective Synthesis of Pyrazoles from Alkynes and Diazo Compounds". (n.d.). Wiley-VCH. Retrieved December 11, 2023, from [Link]

-

Taber, D. F., & Tian, W. (2007). Rhodium-Catalyzed Intramolecular C–H Insertion of α-Aryl-α-diazo Ketones. The Journal of Organic Chemistry, 72(9), 3207–3210. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Carbapenem-based prodrugs. Design, synthesis, and biological evaluation of carbapenems. (1994). Journal of Medicinal Chemistry, 37(15), 2349–2357. [Link]

-

Taber, D. F., & Tian, W. (2008). Rhodium Catalyzed Intramolecular C–H Insertion of α-Aryl-α-diazo Ketones. PMC. [Link]

-

FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... - ResearchGate. (n.d.). Retrieved December 11, 2023, from [Link]

- Preparation method of p-nitrobenzyl 2-diazoacetoacet

-

Sasaki, A. (1998). Recent advances in carbapenem chemistry. Medicinal Research Reviews, 18(4), 237-268. [Link]

-

This compound | C11H9N3O5 | CID 53872938 - PubChem. (n.d.). Retrieved December 11, 2023, from [Link]

-

Photolabile protecting group - Wikipedia. (2023, November 28). Retrieved December 11, 2023, from [Link]

-

Hasan, M. M., & De Libero, G. (2019). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 3(2), 1-8. [Link]

-

Denmark, S. E. (n.d.). Rhodium Catalyzed Alkyl C-H Insertion Reactions. Denmark Group. Retrieved December 11, 2023, from [Link]

-

Intramolecular Carbene C–H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides. (2020). Molecules, 25(21), 5173. [Link]

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

-

First synthesis of acylated nitrocyclopropanes. (2018). Beilstein Journal of Organic Chemistry, 14, 1373–1379. [Link]

-

Benzoic acid, 4-nitro-, ethyl ester. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved December 11, 2023, from [Link]

-

Synthesis of beta-lactams with pi electron-withdrawing substituents. (2006). Current Organic Chemistry, 10(13), 1547-1571. [Link]

-

Gries, G., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 54(25), 7349-7353. [Link]

-

Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. In Peptide Synthesis (pp. 111-128). Humana, New York, NY. [Link]

-

Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

-

Novel and Recent Synthesis and Applications of β-Lactams. (2013). Anti-Infective Agents, 11(1), 57-73. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 82551-63-1 [chemicalbook.com]

- 3. This compound | C11H9N3O5 | CID 53872938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 7. Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [organic-chemistry.org]

- 8. Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 82551-63-1: this compound [cymitquimica.com]

role of 4-Nitrobenzyl 2-diazoacetoacetate as a chemical intermediate

An In-depth Technical Guide to 4-Nitrobenzyl 2-diazoacetoacetate: A Core Intermediate in Complex Synthesis

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern synthetic organic chemistry, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. Among these critical building blocks is this compound (PNB-DAA), a compound distinguished by a unique combination of reactive functional groups. This guide provides an in-depth technical exploration of PNB-DAA, elucidating its synthesis, core reactivity, and pivotal role as a chemical intermediate, with a particular focus on its application in the pharmaceutical industry.

At its core, PNB-DAA is a stabilized α-diazo-β-keto ester. This structure incorporates three key features:

-

A diazo group (=N₂), which serves as a precursor to a highly reactive carbene species.

-

An acetoacetate backbone , providing a β-keto ester framework.

-

A 4-nitrobenzyl (PNB) ester , which functions as a readily cleavable protecting group for the carboxylic acid.

This trifecta of functionality makes PNB-DAA an indispensable reagent, particularly in the synthesis of carbapenem antibiotics like Imipenem and Panipenem, where it facilitates the crucial construction of the bicyclic carbapenam core.[1][2][3] This document will delve into the causality behind its synthetic utility, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

Understanding the fundamental properties and handling requirements of PNB-DAA is a prerequisite for its effective and safe use in a laboratory setting.

Physical and Chemical Properties

The compound is typically a yellow to pale orange crystalline solid at room temperature.[4][5] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 82551-63-1 | [4][6][7] |

| Molecular Formula | C₁₁H₉N₃O₅ | [5][6][8] |

| Molecular Weight | 263.21 g/mol | [4][6][8] |

| Appearance | White, pale yellow, or light yellow solid/powder | [1][6] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][6] |

| IUPAC Name | (4-nitrophenyl)methyl 2-diazo-3-oxobutanoate | [8] |

Safety and Handling

As with all diazo compounds, PNB-DAA must be handled with caution due to its potential for instability.[4][5]

-

Hazards : Diazo compounds can be sensitive to heat, strong light, strong acids, and bases, which may cause vigorous or even explosive decomposition.[4][5] While this specific compound is considered moderately toxic, prolonged exposure may cause irritation to the skin, eyes, and respiratory system.[4] To the best of current knowledge, it has not been classified as a carcinogen by IARC or the EPA.[4][9]

-

Storage : Store in a cool, dry, and well-ventilated area, protected from direct sunlight.[4] Use sealed, chemically resistant containers for long-term storage.[4]

-

Personal Protective Equipment (PPE) : Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Work should be conducted in a well-ventilated fume hood.[9]

-

First Aid : In case of contact, wash skin with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse the mouth with water. In all cases of significant exposure, consult a physician.[9]

Synthesis of this compound

The preparation of PNB-DAA is typically achieved through a multi-step process starting from readily available materials. The most common strategies involve an initial esterification or transesterification to produce 4-nitrobenzyl acetoacetate, followed by a diazo-transfer reaction.

One established method involves a two-step reaction sequence starting with p-nitrobenzyl alcohol and an acetoacetate ester (e.g., methyl or ethyl acetoacetate).[3]

-